molecular formula C11H19N3 B13328962 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine

Cat. No.: B13328962
M. Wt: 193.29 g/mol
InChI Key: MDTPEVNDQVUWDB-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine is a specialized chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery . The saturated, non-aromatic nature of the pyrrolidine ring contributes to a three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and often leads to improved solubility and optimized ADME/Tox profiles for drug candidates . The specific substitution pattern in this compound, which includes a (1-methyl-1H-pyrrol-2-yl)methyl group, presents researchers with a versatile building block for constructing novel molecules. The primary research value of this compound lies in its potential as a key intermediate for the synthesis of biologically active molecules. The pyrrolidine scaffold is present in a wide array of pharmaceuticals and bioactive natural products, with applications as anticancer, antibacterial, central nervous system agents, antidiabetics, and anti-inflammatory agents . The presence of multiple nitrogen atoms and the stereogenicity of the pyrrolidine ring offer opportunities for generating structural diversity and creating selective ligands for enantioselective proteins . Researchers can utilize this compound to develop new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, human, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H19N3/c1-13-7-5-10(9-13)12-8-11-4-3-6-14(11)2/h3-4,6,10,12H,5,7-9H2,1-2H3

InChI Key

MDTPEVNDQVUWDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Reductive Amination:

    Industrial Production:

Chemical Reactions Analysis

1-methylpyrrolidine participates in various chemical reactions:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the pyrrolidine ring can yield secondary amines.

    Substitution: Nucleophilic substitution reactions occur at the nitrogen atom.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

1-methylpyrrolidine finds applications in:

    Organic Synthesis: As a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Catalysis: It serves as a ligand in transition metal-catalyzed reactions.

    Medicine: Some derivatives exhibit pharmacological activity.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The specific mechanism of action for 1-methylpyrrolidine depends on its derivatives. It may interact with molecular targets or pathways relevant to its applications. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs and Comparative Analysis

Core Pyrrolidin-3-amine Derivatives with Aromatic Substituents

Target Compound
  • Structure : Pyrrolidine with 1-methyl and [(1-methylpyrrol-2-yl)methyl]amine groups.
Analog 1 : [2-(5-Chloro-1H-indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
  • Molecular Formula : C19H24ClN3
  • Molecular Weight : 333.86 g/mol
  • CAS No.: 1011399-13-5
  • Comparison : Replaces the pyrrolidine core with an indole-ethyl group, enhancing hydrophobicity and steric bulk. The chloroindole group may improve receptor binding affinity compared to the target compound’s methylpyrrole.
Analog 2 : N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine
  • Molecular Formula : C10H15N3
  • Key Features : Pyridine substituent replaces pyrrole, altering electronic properties (e.g., basicity) and hydrogen-bonding capacity .
Analog 3 : 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine
  • CAS No.: 1247756-11-1
  • Comparison : Thiophene replaces pyrrole, reducing nitrogen-based interactions but increasing sulfur-mediated van der Waals forces .

Alkyl-Substituted Pyrrolidin-3-amines

Analog 4 : 1-Methyl-N-(3-methylbutan-2-yl)pyrrolidin-3-amine
  • Status : Discontinued product
  • Comparison : Linear alkyl chain reduces aromatic interactions, likely lowering solubility in polar solvents .
Analog 5 : 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine
  • Molecular Weight : ~215–230 g/mol (estimated)

Physicochemical Properties

Property Target Compound Analog 1 (Indole Derivative) Analog 2 (Pyridine Derivative)
Molecular Weight ~220–240 g/mol (estimated) 333.86 g/mol 177.25 g/mol
Aromatic Substituent 1-Methylpyrrole Chloroindole Pyridine
LogP (Estimated) ~2.5–3.0 ~4.0–4.5 ~1.5–2.0
Hydrogen Bond Acceptors 2 3 3

Biological Activity

1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine, a compound with the molecular formula C11H19N3C_{11}H_{19}N_3 and a molecular weight of 193.29 g/mol, has garnered interest in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

PropertyValue
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
CAS Number1247983-09-0
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Its structural similarity to known neuroactive compounds suggests potential roles in modulating neurotransmitter systems.

Key Mechanisms:

  • Dopaminergic Activity: Preliminary studies indicate that this compound may influence dopamine receptor pathways, which are critical in regulating mood and behavior.
  • Antimicrobial Properties: Some derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of pyrrole derivatives. For instance, a study on pyrrole-based compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to traditional antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Case Studies

  • Case Study on Antibacterial Efficacy:
    • Objective: To evaluate the antibacterial efficacy of pyrrole derivatives.
    • Method: In vitro testing against Staphylococcus aureus.
    • Results: Compounds exhibited MIC values significantly lower than traditional antibiotics, supporting the hypothesis that pyrrole derivatives could serve as novel antibacterial agents.
  • Neuropharmacological Assessment:
    • Objective: Assess the impact on neurotransmitter levels.
    • Method: Animal models subjected to behavioral tests post-administration of the compound.
    • Results: Significant changes in behavior were noted, correlating with alterations in serotonin levels.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, including alkylation and coupling steps. Key reagents include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide, often in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Inert atmospheres (e.g., nitrogen or argon) are essential to prevent side reactions. Purification via column chromatography ensures high purity .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming hydrogen and carbon environments, while infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) verifies molecular weight. Thin-layer chromatography (TLC) monitors reaction progress. For example, distinct NMR peaks for pyrrolidine and pyrrole moieties confirm structural integrity .

Q. What safety precautions are necessary during synthesis and handling?

Avoid inhalation of vapors and skin contact. Use fume hoods, gloves, and protective eyewear. In case of exposure, rinse affected areas with water for 15+ minutes. Store in dry, ventilated areas away from moisture. Toxicity data may be limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., palladium or copper catalysts) can optimize yields. Computational tools like reaction path search methods (quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation. For example, DMF enhances nucleophilicity in alkylation steps, while lower temperatures suppress side reactions .

Q. What methodologies are used to study the reaction mechanisms involving this compound?

Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., deuterated reagents) track reaction pathways. Computational simulations (density functional theory) model transition states. For instance, oxidation with potassium permanganate in acidic media may proceed via radical intermediates, validated by ESR spectroscopy .

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors. Pharmacophore modeling identifies key interaction sites, such as hydrogen bonding with pyrrolidine nitrogen. MD simulations assess stability of ligand-target complexes. These methods prioritize candidates for in vitro testing .

Q. How can contradictions in reported biological activity data be resolved?

Compare structural analogs (e.g., pyrazole vs. pyrrole derivatives) using SAR (structure-activity relationship) analysis. Validate assays with positive/negative controls and replicate studies under standardized conditions. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Scale-up introduces issues like heat dissipation (solved via flow reactors) and solvent volume reduction (rotary evaporation). Inert conditions are harder to maintain at larger scales, requiring sealed reactors. Purification challenges (e.g., column chromatography inefficiency) may necessitate alternative methods like recrystallization .

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